
6-Methoxy-2-(4-methylphenyl)quinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(p-tolyl)quinoline-4-carbaldehyde is an organic compound with the molecular formula C18H15NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(p-tolyl)quinoline-4-carbaldehyde typically involves the reaction of anthranilic acid derivatives. One common method includes the cyclization of 2-aminobenzophenone derivatives with appropriate aldehydes under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-(p-tolyl)quinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used
Major Products Formed
Oxidation: 6-Methoxy-2-(p-tolyl)quinoline-4-carboxylic acid.
Reduction: 6-Methoxy-2-(p-tolyl)quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
6-Methoxy-2-(p-tolyl)quinoline-4-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-(p-tolyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinoline: A simpler derivative of quinoline with similar chemical properties.
2-(p-Tolyl)quinoline: Another derivative with a similar structure but lacking the methoxy group.
4-Quinolinecarboxaldehyde: A related compound with an aldehyde group at the 4-position but without the methoxy and p-tolyl groups
Uniqueness
6-Methoxy-2-(p-tolyl)quinoline-4-carbaldehyde is unique due to the presence of both the methoxy and p-tolyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
112500-20-6 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
6-methoxy-2-(4-methylphenyl)quinoline-4-carbaldehyde |
InChI |
InChI=1S/C18H15NO2/c1-12-3-5-13(6-4-12)18-9-14(11-20)16-10-15(21-2)7-8-17(16)19-18/h3-11H,1-2H3 |
Clave InChI |
FHCBQDYKGJHOGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


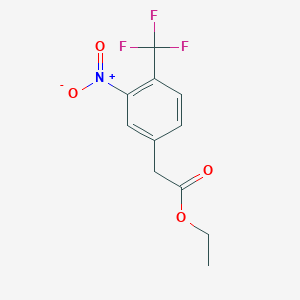
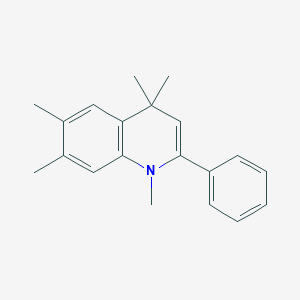
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
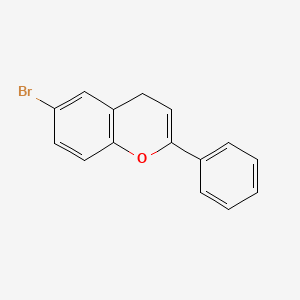
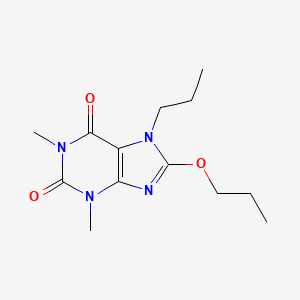
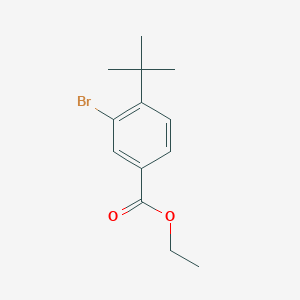
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
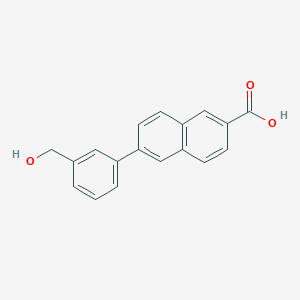
![Isoquino[3,4-b]phenanthridine](/img/structure/B11844399.png)

![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)


